N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a methyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the methyl group at the 2-position. Subsequent steps may include the formation of the oxalamide moiety through the reaction of the thiophene derivative with an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and sulfonation, can be performed using reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4), respectively.
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Further research is needed to fully understand its therapeutic properties and potential side effects.
Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(3-methylbenzyl)oxalamide
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-methylbenzyl)oxalamide
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(benzyl)oxalamide
Uniqueness: N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide stands out due to its specific substitution pattern on the benzyl group, which may confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-4-6-14(7-5-13)10-19-16(21)17(22)20-12-18(2,3)15-8-9-23-11-15/h4-9,11H,10,12H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHJKICWGITAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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